Cas no 352-11-4 (P-fluorobenzyl chloride)
P-fluorobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(Chloromethyl)-4-fluorobenzene
- alpha-Chloro-4-fluorotoluene
- alpha-Chloro-p-fluorotoluene
- 4-Fluorobenzyl chloride
- 1-Chloromethyl-4-fluoro-benzene
- 3-CHLOROBENZALDEHYDE
- p-Fluorobenzyl Chloride
- 4-fluoro-phenylmethyl chloride
- Benzene,1-(chloromethyl)-4-fluoro
- para-fluorobenzyl chloride
- 1-(chloromethyl)-4-fluoro-benzene
- Benzene, 1-(chloromethyl)-4-fluoro-
- 4-fluorobenzylchloride
- 1-Chloromethyl-4-fluorobenzene
- A-CHLORO-4-FLUOROTOLUENE
- CHLORO-4-FLUOROTOLUENE
- 4-(chloromethyl)-1-fluorobenzene
- IZXWCDITFDNEBY-UHFFFAOYSA-N
- Toluene, .alpha.-chloro-p-fluoro-
- 4-fluorbenzylchlorid
- IZXWCDITFDNEBY-UHFFFAOYSA-
- 1-(chloromethyl)-4-fluoro-benzen;Toluene, alpha-chloro-p-fluoro-
- 4-fluorophenylmethyl chloride
- F96174
- F0204
- parafluorobenzylchloride
- 352-11-4
- 4-Fluoro-benzylchloride
- W-106687
- 1219804-13-3
- .alpha.-Chloro-4-fluorotoluene
- NSC25084
- SCHEMBL186435
- 4-Fluorobenzyl chloride???
- 4-Fluorobenzyl--d4 Chloride
- InChI=1/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
- 4-fluoro-benzyl-chloride
- 4-FLUOROBENZYL-A,A-D2 CHLORIDE
- NS00042104
- EN300-18206
- NSC-25084
- 4-fluorobenzyl-chloride
- p-fluorobenzylchloride
- AM100704
- A25294
- NSC 25084
- AKOS000119590
- 4-fluoro-benzyl chloride
- Toluene, alpha-chloro-p-fluoro-
- CCRIS 5107
- 4-fluorobenzyl-d6 chloride
- 4-fluoro benzyl chloride
- MFCD00000913
- FT-0618519
- .alpha.-Chloro-p-fluorotoluene
- F2190-0253
- DTXSID7059850
- 4-fluorobenzylchlorine
- 4-Fluorobenzyl chloride, 99%
- EINECS 206-516-4
- STL197850
- DB-000228
- 1(Chloromethyl)4fluorobenzene
- FF34655
- alphaChloropfluorotoluene
- DTXCID1038955
- Toluene, alpha-chloro-p-fluoro-(8CI)
- 4FBCl cpd
- Toluene, alphachloropfluoro
- pFluorobenzyl chloride
- Toluene, alphachloropfluoro (8CI)
- 4fluorobenzyl chloride
- 1Chloromethyl4fluorobenzene
- alphaChloro4fluorotoluene
- P-fluorobenzyl chloride
-
- MDL: MFCD00000913
- Inchi: 1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
- InChI Key: IZXWCDITFDNEBY-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=CC=1)F
- BRN: 742272
Computed Properties
- Exact Mass: 144.01400
- Monoisotopic Mass: 144.014206
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.207
- Melting Point: -18 ºC
- Boiling Point: 185°C(lit.)
- Flash Point: 65 ºC
- Refractive Index: 1.512-1.514
- PSA: 0.00000
- LogP: 2.56450
- Solubility: Not available
- Sensitiveness: Lachrymatory
P-fluorobenzyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2920 8/PG 2
- WGK Germany:2
- Hazard Category Code: R22;R34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:19
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:1.30%(V)
- Safety Term:8
- Packing Group:III
- Risk Phrases:R22; R34
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry and well ventilated area, away from incompatible substances and corrosive substances. Avoid moisture.
P-fluorobenzyl chloride Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
P-fluorobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006201-100g |
4-Fluorobenzyl chloride |
352-11-4 | 99% | 100g |
£16.00 | 2022-02-28 | |
| Fluorochem | 006201-500g |
4-Fluorobenzyl chloride |
352-11-4 | 99% | 500g |
£57.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100905-100g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 100g |
¥88.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100905-25g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 25g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100905-500g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 500g |
¥299.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F100905-5g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003676-100g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 100g |
¥72 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003676-25g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 25g |
¥29 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003676-500g |
P-fluorobenzyl chloride |
352-11-4 | 98% | 500g |
¥272 | 2024-05-24 | |
| TRC | F588360-10g |
p-Fluorobenzyl Chloride |
352-11-4 | 10g |
$ 141.00 | 2023-09-07 |
P-fluorobenzyl chloride Suppliers
P-fluorobenzyl chloride Related Literature
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Hui-Zhen Zhang,Ponmani Jeyakkumar,Kannekanti Vijaya Kumar,Cheng-He Zhou New J. Chem. 2015 39 5776
-
Shentong Xie,Yuqing Yin,Ya Wang,Jiannan Wang,Xiaoqian He,Ruopeng Bai,Renyi Shi Green Chem. 2023 25 1522
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Fengli Jin,Yanzhen Zhong,Xin Zhang,Huichun Zhang,Qian Zhao,Wei Han Green Chem. 2016 18 2598
-
Thomas W. Bousfield,Katharine P. R. Pearce,Simbarashe B. Nyamini,Athanasios Angelis-Dimakis,Jason E. Camp Green Chem. 2019 21 3675
-
S. X. Guo,F. He,A. L. Dai,R. F. Zhang,S. H. Chen,J. Wu RSC Adv. 2020 10 35658
Additional information on P-fluorobenzyl chloride
Recent Advances in the Application of P-fluorobenzyl Chloride (CAS 352-11-4) in Chemical Biology and Pharmaceutical Research
P-fluorobenzyl chloride (CAS 352-11-4) has emerged as a critical building block in modern pharmaceutical synthesis and chemical biology research. This halogenated benzyl derivative exhibits unique reactivity patterns due to the electron-withdrawing fluorine substituent, making it particularly valuable for nucleophilic substitution reactions. Recent studies have highlighted its growing importance in the development of novel therapeutic agents and biochemical probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of P-fluorobenzyl chloride in the synthesis of fluorinated tyrosine kinase inhibitors. The researchers utilized the compound's reactivity to introduce fluorine atoms at strategic positions, resulting in improved metabolic stability and target binding affinity. The study reported a 40% increase in half-life for the modified inhibitors compared to their non-fluorinated counterparts.
In the field of PET tracer development, P-fluorobenzyl chloride has shown remarkable potential. A recent Nature Communications paper (2024) described its use in the radiosynthesis of [18F]-labeled probes for neurodegenerative disease imaging. The compound served as a versatile precursor for introducing the fluorine-18 isotope, with researchers achieving radiochemical yields exceeding 85% under optimized conditions.
Advances in synthetic methodology have also expanded the applications of P-fluorobenzyl chloride. A 2024 ACS Catalysis report detailed a novel palladium-catalyzed cross-coupling reaction that enables the direct functionalization of the benzyl position while preserving the fluorine substituent. This breakthrough has opened new avenues for creating diverse molecular architectures with precise control over fluorine placement.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has gained significant attention. Recent work published in Cell Chemical Biology (2023) demonstrated how P-fluorobenzyl chloride-derived linkers can enhance the pharmacokinetic properties of PROTAC molecules. The fluorine atom's introduction improved membrane permeability while maintaining the necessary rigidity for effective target protein degradation.
Safety and handling considerations for P-fluorobenzyl chloride continue to be an active area of research. A 2024 Chemical Health & Safety study provided updated guidelines for working with this lachrymatory compound, emphasizing the importance of proper ventilation and personal protective equipment. The study also presented new data on its stability under various storage conditions.
Looking forward, the unique properties of P-fluorobenzyl chloride (352-11-4) position it as a key reagent in several emerging areas, including fluorinated covalent inhibitors and bioorthogonal chemistry. Its versatility and the growing demand for fluorinated pharmaceuticals suggest that research applications will continue to expand in the coming years.
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